molecular formula C17H26N2 B14675435 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- CAS No. 35883-48-8

3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl-

Cat. No.: B14675435
CAS No.: 35883-48-8
M. Wt: 258.4 g/mol
InChI Key: CTOXDZJZYCWMDY-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is a bicyclic amine compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s bicyclic structure allows it to fit into the active sites of these targets, disrupting their normal function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is unique due to its specific bicyclic structure and the presence of the DI-2-propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

CAS No.

35883-48-8

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.2]nonan-3-yl)-N,N-bis(prop-2-ynyl)propan-1-amine

InChI

InChI=1S/C17H26N2/c1-3-10-18(11-4-2)12-5-13-19-14-16-6-7-17(15-19)9-8-16/h1-2,16-17H,5-15H2

InChI Key

CTOXDZJZYCWMDY-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CCCN1CC2CCC(C1)CC2)CC#C

Origin of Product

United States

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